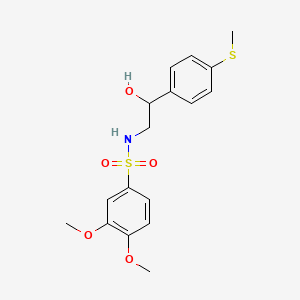

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S2/c1-22-16-9-8-14(10-17(16)23-2)25(20,21)18-11-15(19)12-4-6-13(24-3)7-5-12/h4-10,15,18-19H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJCSIZZXZRMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)SC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps:

-

Formation of the Hydroxyethyl Intermediate: : The initial step involves the reaction of 4-(methylthio)benzaldehyde with an appropriate reagent to introduce the hydroxyethyl group. This can be achieved through a Grignard reaction using ethylene oxide in the presence of a magnesium halide catalyst.

-

Sulfonamide Formation: : The hydroxyethyl intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage through nucleophilic substitution.

-

Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, converting it to a sulfoxide or sulfone.

-

Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine under specific conditions.

-

Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like bromine or nitrating agents can be employed under acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The presence of the sulfonamide group suggests possible antibacterial activity, while the hydroxy and methoxy groups may contribute to interactions with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, potentially inhibiting enzymes involved in folate synthesis. Additionally, the hydroxy and methoxy groups may facilitate binding to proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide Derivatives with Triazole Moieties ()

Compounds [7–9] from , such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones, share sulfonyl and aryl groups with the target compound but differ in their heterocyclic triazole-thione core. Key distinctions include:

- Functional Groups : The target compound lacks the triazole-thione ring, which in compounds [7–9] enables tautomerism and influences reactivity. Spectral data (e.g., IR νC=S at 1247–1255 cm⁻¹) confirm the thione tautomer dominance in triazoles, whereas the target compound’s hydroxyethyl group may participate in hydrogen bonding .

- Synthetic Routes : The target compound’s synthesis likely involves sulfonamide coupling, while triazole derivatives require multistep reactions (e.g., Friedel-Crafts acylation, hydrazide-isothiocyanate condensation, and cyclization in basic media) .

Table 1: Spectral and Structural Comparison

Methylthio-Containing Pharmaceuticals ()

Patented compounds in and , such as N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide, share the methylthio group but incorporate complex glycosylated or peptidomimetic structures. Key differences include:

- Crystallinity : The patented compounds emphasize crystalline forms for stability and bioavailability, whereas the target compound’s hydroxyethyl group may reduce crystallinity .

- Biological Targets: The patented derivatives target enzymes or receptors via glycosyl or aminoethyl motifs, while the target compound’s dimethoxybenzenesulfonamide core may favor interactions with hydrophobic binding pockets .

Organophosphate Analogs ()

Fenamiphos (), an organophosphate pesticide, shares a methylthio group but diverges in core structure and application. Comparisons include:

- Metabolic Stability: Both compounds may undergo methylthio oxidation to sulfoxides/sulfones, but Fenamiphos’s organophosphate group is prone to hydrolysis, unlike the sulfonamide’s stability .

- Toxicity Profile : Fenamiphos acts as an acetylcholinesterase inhibitor, while sulfonamides typically exhibit lower acute toxicity .

Biological Activity

Overview of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3,4-dimethoxybenzenesulfonamide

This compound is a synthetic compound that has garnered attention for its potential biological activities. Its structure includes functional groups that may contribute to various pharmacological effects.

Chemical Structure

- Molecular Formula : C16H21NO5S

- Molecular Weight : 353.41 g/mol

- Functional Groups : Sulfonamide, methoxy groups, and a hydroxyl group.

Biological Activity

-

Antimicrobial Activity :

- Compounds with sulfonamide moieties are known for their antimicrobial properties. They inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism suggests that this compound may exhibit similar antimicrobial effects.

-

Anti-inflammatory Properties :

- Some sulfonamides have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could make the compound a candidate for further research in inflammatory diseases.

-

Anticancer Potential :

- Preliminary studies on related compounds suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The presence of methoxy groups may enhance bioactivity by improving solubility and cellular uptake.

Case Studies and Experimental Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15 | |

| Compound B | HeLa (cervical cancer) | 25 | |

| N-(2-hydroxy...) | TBD | TBD | TBD |

Future Directions

Further research is needed to elucidate the specific biological activities of this compound. This includes:

- In vitro and in vivo studies to assess its efficacy against various pathogens and cancer cell lines.

- Mechanistic studies to understand its mode of action at the molecular level.

- Toxicological assessments to evaluate safety profiles for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.